molecular formula C10H18ClN5O B2439515 N'-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride CAS No. 2034442-88-9

N'-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride

Cat. No.: B2439515
CAS No.: 2034442-88-9
M. Wt: 259.74
InChI Key: XYMZDAPRYILSCL-UHFFFAOYSA-N
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Description

N'-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride is a useful research compound. Its molecular formula is C10H18ClN5O and its molecular weight is 259.74. The purity is usually 95%.
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Scientific Research Applications

1. Heterocyclic Chemistry and Drug Synthesis

N'-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride is involved in the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazoles. For example, the condensation of aminoguanidine hydrochloride and ethyl acetoacetate leads to the formation of compounds like 2,3-diamino-6-methylpyrimidin-4(3H)-one, which are significant in the field of heterocyclic chemistry and drug development (Erkin & Krutikov, 2009). Additionally, the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in anticancer drugs like dasatinib, involves similar pyrimidine derivatives (Guo Lei-ming, 2012).

2. Potential in Antitubercular Agents

Research indicates that pyrazolone derivatives, such as 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-ones, which can be synthesized from compounds related to this compound, show promising anti-tubercular activity. These compounds have been found to inhibit Mycobacterium tuberculosis with minimal inhibitory concentrations comparable to isoniazid, a standard anti-tuberculosis drug (Erkin et al., 2021).

3. Role in Biocorrosion Inhibition

Pyrimidine derivatives, including those related to this compound, demonstrate effectiveness in inhibiting biocorrosion. Studies show that 2-aminopyrimidine derivatives can reduce the growth of Desulfotomaculum sp. and inhibit biocorrosion of steel, highlighting their potential in corrosion prevention (Onat et al., 2016).

Properties

IUPAC Name

N'-(4-amino-6-methylpyrimidin-2-yl)-2,2-dimethylpropanehydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O.ClH/c1-6-5-7(11)13-9(12-6)15-14-8(16)10(2,3)4;/h5H,1-4H3,(H,14,16)(H3,11,12,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMZDAPRYILSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NNC(=O)C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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